molecular formula C23H21N3O4S B11312926 ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate

ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate

Cat. No.: B11312926
M. Wt: 435.5 g/mol
InChI Key: BZCDSVDAJOUJRH-UHFFFAOYSA-N
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Description

Ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a unique structure combining a thiazole ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with 4-methoxyphenyl isothiocyanate and an appropriate α-haloketone to form the thiazole ring.

    Pyrrole Ring Synthesis: The thiazole intermediate is then reacted with an α,β-unsaturated carbonyl compound to form the pyrrole ring.

    Benzoate Ester Formation: The final step involves esterification with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, its antimicrobial activity may result from inhibition of bacterial cell wall synthesis, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate is unique due to its combination of a thiazole ring and a pyrrole ring within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 3-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H21N3O4S/c1-3-30-23(28)15-5-4-6-16(11-15)26-12-19(27)20(21(26)24)22-25-18(13-31-22)14-7-9-17(29-2)10-8-14/h4-11,13,24,27H,3,12H2,1-2H3

InChI Key

BZCDSVDAJOUJRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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